

Application Note: High-Performance Liquid Chromatography for Cyclosporine Analysis

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Compound of Interest

Compound Name: Cycloprate

Cat. No.: B165974

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Introduction

Cyclosporine is a potent immunosuppressant drug widely used to prevent organ transplant rejection and to treat various autoimmune diseases. Accurate and reliable quantification of Cyclosporine in pharmaceutical formulations and biological matrices is crucial for ensuring its therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for the determination of Cyclosporine.[1] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of Cyclosporine.

Principle

This method utilizes RP-HPLC with a C18 stationary phase to separate Cyclosporine from potential impurities and formulation excipients. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at a specific wavelength where Cyclosporine exhibits maximum absorbance, ensuring high sensitivity and specificity.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector is required.

Parameter	Recommended Conditions
HPLC Column	XTerra C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase	Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water (80:20 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	70-75°C ^[2]
Detection Wavelength	210 nm
Run Time	Approximately 10 minutes

2. Reagent and Standard Preparation

- **Mobile Phase Preparation:** Prepare a mixture of HPLC-grade acetonitrile and 0.1% trifluoroacetic acid in ultrapure water in an 80:20 volume/volume ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
- **Standard Stock Solution (1 mg/mL):** Accurately weigh 10 mg of Cyclosporine reference standard and dissolve it in 10 mL of the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 to 25 µg/mL.^[3]

3. Sample Preparation

- **Capsule Dosage Form:**
 - Take a representative number of capsules and determine the average weight.
 - Empty the contents of the capsules and grind to a fine powder.

- Accurately weigh a portion of the powder equivalent to a single dose of Cyclosporine.
- Transfer the powder to a volumetric flask and dissolve it in the mobile phase.
- Sonicate for 15 minutes to ensure complete dissolution.
- Make up the volume with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter before injection.[\[4\]](#)

Data Presentation

Table 1: System Suitability Parameters

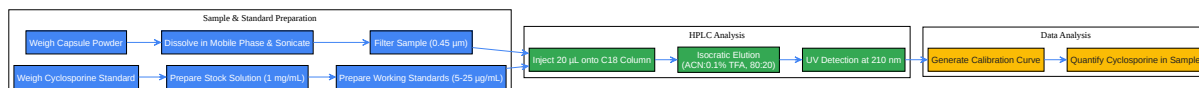
Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) for replicate injections	$\leq 2.0\%$

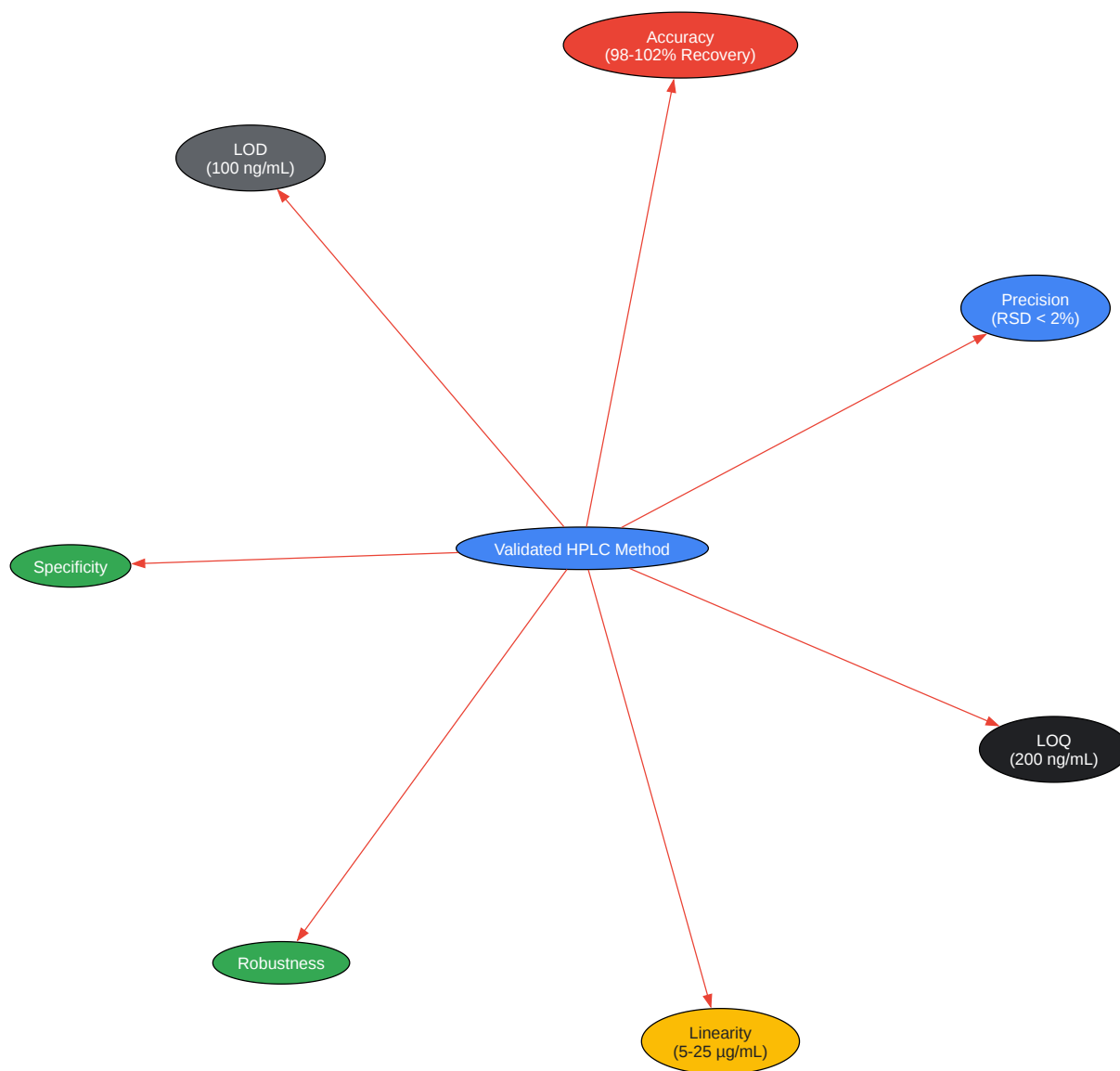
Table 2: Method Validation Summary

Parameter	Result
Linearity (Concentration Range)	5 - 25 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	100 ng/mL
Limit of Quantification (LOQ)	200 ng/mL
Accuracy (% Recovery)	98.08 - 101.55%
Precision (% RSD)	$< 2.0\%$
Retention Time	Approximately 3.855 min

Visualizations

Experimental Workflow





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References

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